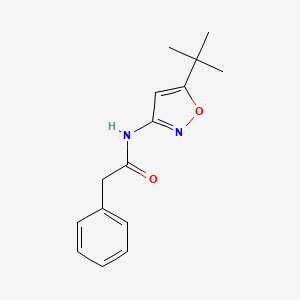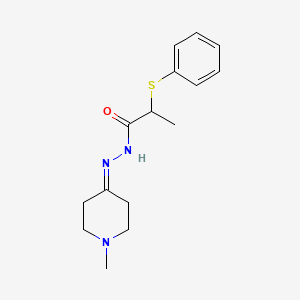
N-cyclohexyl-7-(isonicotinoylamino)-3,4-dihydro-2(1H)-isoquinolinecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-cyclohexyl-7-(isonicotinoylamino)-3,4-dihydro-2(1H)-isoquinolinecarboxamide, also known as AH-7921, is a synthetic opioid analgesic drug that was first synthesized in the 1970s. AH-7921 has been found to have a high affinity for the mu-opioid receptor, which is responsible for the drug's analgesic effects. The drug has been studied extensively in recent years due to its potential use as a pain reliever and its abuse potential.
作用機序
N-cyclohexyl-7-(isonicotinoylamino)-3,4-dihydro-2(1H)-isoquinolinecarboxamide acts as an agonist at the mu-opioid receptor, which is responsible for the drug's analgesic effects. The drug has been found to be highly selective for this receptor, which may contribute to its lower abuse potential compared to other opioids.
Biochemical and Physiological Effects:
This compound has been found to produce analgesia, sedation, and respiratory depression in animal models. The drug has also been found to produce dose-dependent effects on locomotor activity, with higher doses producing more pronounced sedation and ataxia.
実験室実験の利点と制限
N-cyclohexyl-7-(isonicotinoylamino)-3,4-dihydro-2(1H)-isoquinolinecarboxamide has several advantages for use in lab experiments. The drug is highly selective for the mu-opioid receptor, which makes it a useful tool for studying the function of this receptor. The drug also has a lower abuse potential than other opioids, which may make it a safer choice for lab experiments.
However, there are also limitations to the use of this compound in lab experiments. The drug has not been extensively studied in humans, which makes it difficult to extrapolate findings from animal models to humans. Additionally, the drug's effects on other opioid receptors have not been well characterized, which may limit its usefulness in studying the broader opioid system.
将来の方向性
There are several future directions for research on N-cyclohexyl-7-(isonicotinoylamino)-3,4-dihydro-2(1H)-isoquinolinecarboxamide. One area of interest is the drug's potential use in treating chronic pain in humans. Further studies are needed to determine the safety and efficacy of the drug for this application.
Another area of interest is the drug's potential use in treating opioid addiction. Studies have suggested that this compound may have a lower abuse potential than other opioids, which could make it a useful tool in treating addiction.
Finally, further studies are needed to better understand the drug's mechanism of action and its effects on other opioid receptors. This information could be useful in developing new opioid analgesics with improved safety and efficacy profiles.
合成法
The synthesis of N-cyclohexyl-7-(isonicotinoylamino)-3,4-dihydro-2(1H)-isoquinolinecarboxamide involves several steps. The starting material is 2-acetylcyclohexanone, which is reacted with benzaldehyde to form 2-benzylidene-2-acetylcyclohexanone. This compound is then reacted with hydroxylamine to form the corresponding oxime. The oxime is then reduced to the amine using sodium borohydride. The resulting amine is then reacted with isonicotinoyl chloride to form this compound.
科学的研究の応用
N-cyclohexyl-7-(isonicotinoylamino)-3,4-dihydro-2(1H)-isoquinolinecarboxamide has been studied extensively in recent years due to its potential use as a pain reliever. The drug has been found to be effective in treating pain in animal models, and it has been suggested that it may be effective in treating chronic pain in humans. This compound has also been studied for its potential use in treating opioid addiction, as it has been found to have a lower abuse potential than other opioids.
特性
IUPAC Name |
N-cyclohexyl-7-(pyridine-4-carbonylamino)-3,4-dihydro-1H-isoquinoline-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N4O2/c27-21(17-8-11-23-12-9-17)24-20-7-6-16-10-13-26(15-18(16)14-20)22(28)25-19-4-2-1-3-5-19/h6-9,11-12,14,19H,1-5,10,13,15H2,(H,24,27)(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFWCBGRSGPIKBC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)N2CCC3=C(C2)C=C(C=C3)NC(=O)C4=CC=NC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![methyl [(5-propyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio]acetate](/img/structure/B5055366.png)

![N-{[1-(2-methoxybenzyl)-4-piperidinyl]methyl}-N-(2-methoxyethyl)-3-(1H-1,2,4-triazol-1-yl)propanamide](/img/structure/B5055375.png)
![ethyl N-[({[2-(2,3-difluoro-4-methylphenoxy)-3-pyridinyl]methyl}amino)carbonyl]glycinate](/img/structure/B5055386.png)
![2-(3-bromophenyl)-4-{4-[methyl(phenyl)amino]benzylidene}-1,3-oxazol-5(4H)-one](/img/structure/B5055399.png)

![N-{[1-(2-fluorophenyl)-3-(4-methoxyphenyl)-1H-pyrazol-4-yl]methyl}-N-methyl-2-(1-methyl-1H-pyrazol-4-yl)ethanamine](/img/structure/B5055404.png)
![N-allyl-3-[5-(4-morpholinylmethyl)-1H-tetrazol-1-yl]-N-2-propyn-1-ylpropanamide](/img/structure/B5055413.png)
![(3S*,4S*)-1-(phenylsulfonyl)-4-[4-(4-pyridinyl)-1-piperidinyl]-3-pyrrolidinol](/img/structure/B5055419.png)


![4-[(2,2-dimethylpropanoyl)amino]-N-isopropylbenzamide](/img/structure/B5055430.png)
![ethyl 2-[(4-methoxy-3-nitrophenyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B5055433.png)
![2-(2-furoylamino)-N-[3-(4-morpholinyl)propyl]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5055436.png)
